Demethyl Irbesartan
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Overview
Description
3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[44]non-1-en-4-one is a complex organic compound featuring a tetrazole ring, a biphenyl group, and a diazaspiro structure
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries through various functionalization reactions .
Biology
In biological research, the compound’s tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a valuable scaffold for developing new pharmaceuticals .
Medicine
Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
Target of Action
Demethyl Irbesartan primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is involved in various physiological activities, including vasoconstriction, sodium reabsorption, and aldosterone release .
Mode of Action
This compound acts as an antagonist to the AT1 receptor . It prevents angiotensin II from binding to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, which helps lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound inhibits the effects of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lowered blood pressure and reduced fluid volume .
Pharmacokinetics
This compound exhibits rapid and complete absorption with a high oral bioavailability . It is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9 . The genetic polymorphism of CYP2C9 can significantly alter the pharmacokinetics of this compound . The compound is excreted in feces (80%) and urine (20%) .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased fluid volume .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other drugs, patient’s diet, and genetic factors such as CYP2C9 polymorphisms can affect its pharmacokinetics and efficacy . Additionally, environmental pollutants can lead to the formation of disinfection byproducts when Irbesartan undergoes chlorination, which may pose environmental risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multicomponent reactions (MCRs). One common approach is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide . This reaction is carried out in methanol at room temperature, leading to the formation of the desired tetrazole-containing compound in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the biphenyl group or the tetrazole ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, especially at the biphenyl group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce biphenyl amines or tetrazole hydrides.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 5-(1H-Tetrazol-5-yl)isophthalic acid
- Di(1H-tetrazol-5-yl)methanone oxime
Uniqueness
Compared to these similar compounds, 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one stands out due to its spiro structure, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFZWKSLOSAXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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